molecular formula C14H12Cl2N2O B11948457 1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

Cat. No.: B11948457
M. Wt: 295.2 g/mol
InChI Key: XMKLUDVZUQZBIK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 3-chloroaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using similar starting materials and reagents. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical agent or a precursor to active drugs.

    Industry: It might be used in the production of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea exerts its effects would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in cells, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
  • 1-(5-Chloro-2-methylphenyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C14H12Cl2N2O/c1-9-5-6-11(16)8-13(9)18-14(19)17-12-4-2-3-10(15)7-12/h2-8H,1H3,(H2,17,18,19)

InChI Key

XMKLUDVZUQZBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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